molecular formula C14H14N2O5S3 B12207783 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12207783
M. Wt: 386.5 g/mol
InChI Key: BFMZNRUHJNYUEG-WDZFZDKYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a unique combination of sulfur and nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a thiophene derivative with an appropriate amine and carbonyl compound under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the acylation of the thiazolidinone intermediate with an acyl chloride or anhydride.

    Oxidation of the tetrahydrothiophene ring: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the sulfone group, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of sulfur and nitrogen heterocycles may impart desirable characteristics such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds containing the thiazolidinone ring, which are known for their biological activity.

    Thiophene derivatives: Compounds containing the thiophene ring, which are used in various applications, including pharmaceuticals and materials science.

    Sulfones: Compounds containing the sulfone group, which are known for their stability and reactivity.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of these structural features. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14N2O5S3

Molecular Weight

386.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C14H14N2O5S3/c17-12(15-9-3-5-24(20,21)8-9)7-16-13(18)11(23-14(16)19)6-10-2-1-4-22-10/h1-2,4,6,9H,3,5,7-8H2,(H,15,17)/b11-6-

InChI Key

BFMZNRUHJNYUEG-WDZFZDKYSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O

Origin of Product

United States

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